molecular formula C10H15BFNO4S B2727844 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid CAS No. 2377608-84-7

3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid

Cat. No. B2727844
CAS RN: 2377608-84-7
M. Wt: 275.1
InChI Key: OHQRAFOJBFZLID-UHFFFAOYSA-N
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Description

The compound “3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid” likely belongs to the class of organoboron compounds, which are often used as building blocks in organic synthesis . The tert-butylsulfamoyl group and fluorophenylboronic acid moiety suggest potential applications in the synthesis of complex molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through substitution reactions . For instance, tert-butyl groups can be attached to molecules through reactions with tert-butyl esters .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy and X-ray diffraction . These techniques provide information about the arrangement of atoms in the molecule and their chemical environments.


Chemical Reactions Analysis

Organoboron compounds, such as boronic esters, are known to undergo protodeboronation, a reaction that involves the removal of a boron atom . This reaction is often used in the synthesis of complex organic molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, tert-butyl groups can influence the solubility and reactivity of the compound .

Scientific Research Applications

Asymmetric Synthesis

N-tert-Butanesulfinyl imines, closely related to tert-butylsulfamoyl compounds, have demonstrated significant versatility as intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields and activate a wide range of aldehydes and ketones for the addition of various nucleophiles. This method allows for the synthesis of a wide range of highly enantioenriched amines, showcasing the potential utility of tert-butylsulfamoyl compounds in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Fluorination Reactions

The synthesis and properties of substituted phenylsulfur trifluorides, including tert-butyl derivatives, have been explored for their superior utility as deoxofluorinating agents compared to existing reagents. These compounds offer high thermal stability and resistance to hydrolysis, facilitating diverse fluorination capabilities. This research highlights the potential of tert-butylsulfamoyl derivatives in fluorination reactions, contributing to drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Novel Fluorinated Materials

The development of fluorinated analogues of tert-butyl alcohol showcases the innovative use of fluorous derivatives in synthesis. These compounds serve as reagents for protecting carboxylic acids, demonstrating the versatility of tert-butylsulfamoyl compounds in the creation of novel fluorinated materials for use in fluorous synthesis (Pardo, Cobas, Guitián, & Castedo, 2001).

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and reactivity. For example, some tert-butyl compounds can be harmful if swallowed and may cause eye irritation .

Future Directions

The use of organoboron compounds in the synthesis of complex molecules is a vibrant field of research. Future directions might include the development of new synthetic methods and applications in medicinal chemistry .

properties

IUPAC Name

[3-(tert-butylsulfamoyl)-4-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-6-7(11(14)15)4-5-8(9)12/h4-6,13-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQRAFOJBFZLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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